2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride
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Overview
Description
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylamino group and a methoxyphenyl group attached to an acetamide backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride typically involves the reaction of 3-methoxybenzoyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The ethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various amines or alkyl halides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-(ethylamino)-N-(3-hydroxyphenyl)acetamide.
Reduction: Formation of 2-(ethylamino)-N-(3-methoxyphenyl)ethylamine.
Substitution: Formation of derivatives with different amine or alkyl groups.
Scientific Research Applications
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The ethylamino group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)ethylamine: Similar structure but lacks the acetamide group.
3-Methoxyphenethylamine: Similar structure but lacks the ethylamino group.
2-Methoxyphenyl isocyanate: Different functional groups but shares the methoxyphenyl moiety.
Uniqueness
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the ethylamino and methoxyphenyl groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(ethylamino)-N-(3-methoxyphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-12-8-11(14)13-9-5-4-6-10(7-9)15-2;/h4-7,12H,3,8H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJGBUVPANFUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC(=CC=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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